molecular formula C11H10O4 B1242307 2-Hydroxy-3-methylbenzylidenepyruvic acid

2-Hydroxy-3-methylbenzylidenepyruvic acid

Cat. No. B1242307
M. Wt: 206.19 g/mol
InChI Key: DWONKORAGIKGGD-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-methylbenzylidenepyruvic acid is an 2-oxo monocarboxylic acid consisting of pyruvic acid having a 2-hydroxy-3-methylbenzylidene group at the 3-position. It derives from a pyruvic acid.

Scientific Research Applications

  • Analytical Chemistry in Alcoholic Beverages : A study by Gracia-Moreno et al. (2015) focused on the quantitative determination of hydroxy acids, including derivatives similar to 2-Hydroxy-3-methylbenzylidenepyruvic acid, in wines and other alcoholic beverages. These compounds may have significant sensory effects in these beverages (Gracia-Moreno et al., 2015).

  • Corrosion Inhibition : Research by Aziz et al. (2022) and Saady et al. (2018) demonstrates the use of compounds like N-2-methylbenzylidene-4-antipyrineamine, a derivative of 2-Hydroxy-3-methylbenzylidenepyruvic acid, as corrosion inhibitors for mild steel in acidic environments. This highlights its potential application in industrial maintenance and preservation (Aziz et al., 2022), (Saady et al., 2018).

  • Antibacterial Applications : Gein et al. (2013) and Gein et al. (2015) explored the synthesis and antibacterial activity of certain derivatives of 2-Hydroxy-3-methylbenzylidenepyruvic acid, suggesting its relevance in developing new antibacterial agents (Gein et al., 2013), (Gein et al., 2015).

  • Environmental Applications : A study by Vikneshvaran and Velmathi (2017) used Schiff bases derived from L-Tryptophan and methyl 2-((2-hydroxybenzylidene)amino-3-(1H-indol-3-yl)propanoate for the corrosion inhibition of stainless steel. This indicates its utility in protecting materials in acidic environments (Vikneshvaran & Velmathi, 2017).

  • Chemical Synthesis : Research by Aghamali̇yev et al. (2018) involved synthesizing derivatives like 2-hydroxy-3-(methylcyclohexenyl-isopropyl)-5-methylbenzylaminoethylnonylimidazolines, highlighting the compound's role in the synthesis of new chemical entities. Such research could have implications in materials science and polymer chemistry (Aghamali̇yev et al., 2018).

  • Biocatalysis : Kumar et al. (2015) explored the use of derivatives in biocatalytic transesterification reactions. This research underlines the potential of 2-Hydroxy-3-methylbenzylidenepyruvic acid in biocatalytic processes, particularly in selective acylation and deacylation reactions (Kumar et al., 2015).

properties

Product Name

2-Hydroxy-3-methylbenzylidenepyruvic acid

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

(E)-4-(2-hydroxy-3-methylphenyl)-2-oxobut-3-enoic acid

InChI

InChI=1S/C11H10O4/c1-7-3-2-4-8(10(7)13)5-6-9(12)11(14)15/h2-6,13H,1H3,(H,14,15)/b6-5+

InChI Key

DWONKORAGIKGGD-AATRIKPKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)/C=C/C(=O)C(=O)O)O

Canonical SMILES

CC1=C(C(=CC=C1)C=CC(=O)C(=O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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